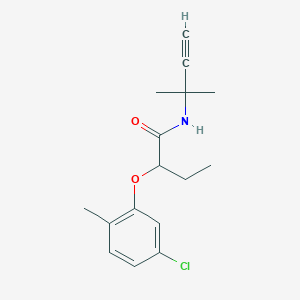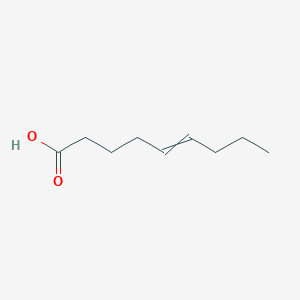![molecular formula C10H18S B14473538 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- CAS No. 68391-28-6](/img/structure/B14473538.png)
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thiabicyclo[221]heptane, 1-methyl-4-(1-methylethyl)- is a bicyclic sulfur-containing compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure. The reaction conditions often require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains an oxygen atom instead of sulfur.
7-Azabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains a nitrogen atom instead of sulfur.
Uniqueness
The presence of the sulfur atom in 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
68391-28-6 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-yl-7-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18S/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PUQONFDEJWVBAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CCC(S1)(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



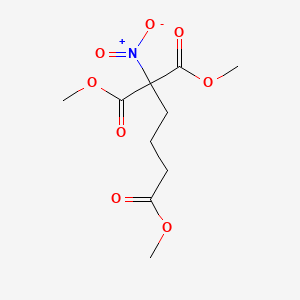
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
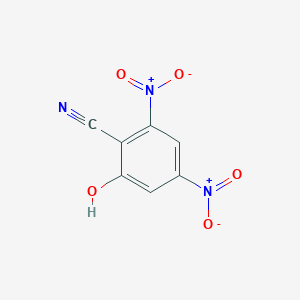
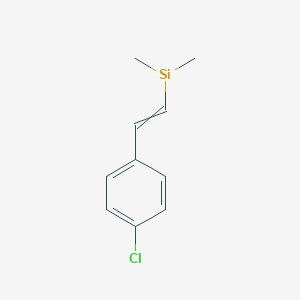
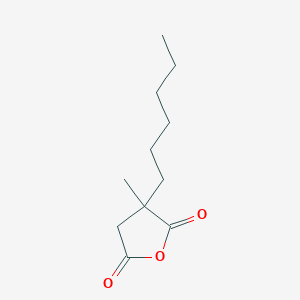
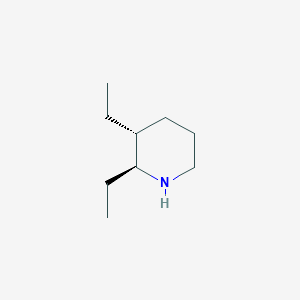
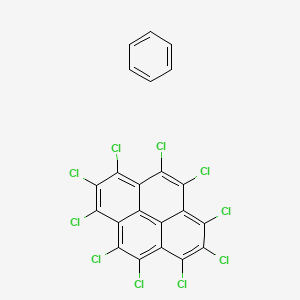
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
